2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one 2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1207026-84-3
VCID: VC6369351
InChI: InChI=1S/C22H20N4O3/c1-3-28-18-6-4-5-17(13-18)22-23-20(29-25-22)14-26-21(27)12-11-19(24-26)16-9-7-15(2)8-10-16/h4-13H,3,14H2,1-2H3
SMILES: CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427

2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

CAS No.: 1207026-84-3

Cat. No.: VC6369351

Molecular Formula: C22H20N4O3

Molecular Weight: 388.427

* For research use only. Not for human or veterinary use.

2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one - 1207026-84-3

Specification

CAS No. 1207026-84-3
Molecular Formula C22H20N4O3
Molecular Weight 388.427
IUPAC Name 2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C22H20N4O3/c1-3-28-18-6-4-5-17(13-18)22-23-20(29-25-22)14-26-21(27)12-11-19(24-26)16-9-7-15(2)8-10-16/h4-13H,3,14H2,1-2H3
Standard InChI Key CDIYJKQNOJLHGD-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two aromatic systems: a 2,3-dihydropyridazin-3-one moiety and a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-ethoxyphenyl group. The pyridazinone ring is further functionalized with a 4-methylphenyl group at the 6-position and a methyl-linked oxadiazole at the 2-position . Key structural features include:

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, contributing to hydrogen-bonding potential.

  • 1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric replacement of ester groups.

  • Substituents: The 3-ethoxyphenyl group enhances lipophilicity, while the 4-methylphenyl group may influence steric interactions with biological targets .

The SMILES representation (CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C) and InChIKey (CDIYJKQNOJLHGD-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₂₂H₂₀N₄O₃
Molecular Weight388.427 g/mol
IUPAC Name2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one
SolubilityNot experimentally determined
LogP (Predicted)~3.5 (moderately lipophilic)

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of this compound likely follows a multi-step protocol common to oxadiazole-pyridazine hybrids :

  • Formation of the Oxadiazole Ring: Condensation of 3-ethoxybenzaldehyde with a hydroxylamine derivative yields an intermediate amidoxime, which undergoes cyclization in the presence of a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

  • Pyridazinone Construction: Hydrazine reacts with a diketone precursor to form the dihydropyridazinone core, followed by alkylation at the 2-position using the pre-synthesized oxadiazole-methyl bromide .

  • Functionalization: Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution completes the structure .

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Targets

While direct studies on this compound are scarce, structural analogs provide mechanistic clues:

  • Anti-inflammatory Activity: Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .

  • Anticancer Potential: Oxadiazole-containing compounds induce apoptosis via Bcl-2 suppression and caspase-3 activation in breast and lung cancer cell lines .

  • Enzyme Modulation: The oxadiazole ring may act as a bioisostere for carboxylate groups, potentially inhibiting angiotensin-converting enzyme (ACE) or histone deacetylases (HDACs) .

Comparative Efficacy Data

Analog StructureActivity (IC₅₀)TargetSource
6-(4-Chlorophenyl) variantCOX-2 inhibition: 1.2 µMInflammation
3-(4-Nitrophenyl) derivativeHDAC8 inhibition: 0.8 µMCancer
Methyl-to-ethyl substitutionImproved bioavailability (LogP 3.8)Drug design

These data suggest that substituting the 3-ethoxyphenyl and 4-methylphenyl groups could fine-tune target affinity and pharmacokinetics.

Research Gaps and Future Directions

Unexplored Therapeutic Areas

  • Neurodegenerative Diseases: Pyridazinones modulate acetylcholinesterase (AChE), a target in Alzheimer’s therapy .

  • Antimicrobial Activity: Oxadiazoles disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

Recommended Studies

  • In Vitro Screening: Prioritize panels against cancer (NCI-60), inflammatory markers (TNF-α, IL-6), and microbial strains.

  • ADMET Profiling: Assess cytochrome P450 interactions, plasma protein binding, and hepatotoxicity.

  • Structural Modifications: Explore replacing the ethoxy group with sulfonamide or trifluoromethyl moieties to enhance potency .

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